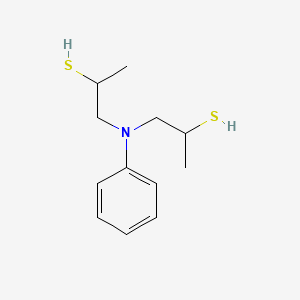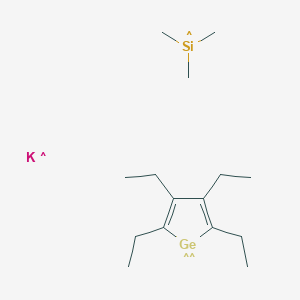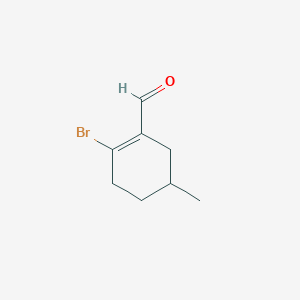
1,1'-(Phenylazanediyl)di(propane-2-thiol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Phenylazanediyl)di(propane-2-thiol) is an organic compound that features a phenyl group attached to an azanediyl group, which is further connected to two propane-2-thiol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylazanediyl)di(propane-2-thiol) typically involves the reaction of phenylamine with propane-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography using a suitable solvent system .
Industrial Production Methods
Industrial production of 1,1’-(Phenylazanediyl)di(propane-2-thiol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Phenylazanediyl)di(propane-2-thiol) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Phenylazanediyl)di(propane-2-thiol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Phenylazanediyl)di(propane-2-thiol) involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Phenylazanediyl)di(ethane-2-thiol): Similar structure but with ethane-2-thiol groups instead of propane-2-thiol.
1,1’-(Phenylazanediyl)di(butane-2-thiol): Similar structure but with butane-2-thiol groups instead of propane-2-thiol.
Uniqueness
1,1’-(Phenylazanediyl)di(propane-2-thiol) is unique due to its specific combination of phenyl, azanediyl, and propane-2-thiol groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
169773-67-5 |
|---|---|
Fórmula molecular |
C12H19NS2 |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
1-[N-(2-sulfanylpropyl)anilino]propane-2-thiol |
InChI |
InChI=1S/C12H19NS2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 |
Clave InChI |
DCIZDBQEQRZLRO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)S)C1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)

![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)

![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)

![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
